13-Hydroxyeicosatetraenoic acid

Descripción

IUPAC Nomenclature and Molecular Formula

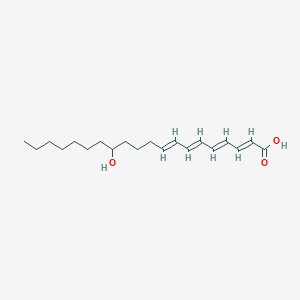

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and molecular composition. The IUPAC name for this compound is (5Z,8Z,11Z,14Z)-13-hydroxyicosa-5,8,11,14-tetraenoic acid, which precisely describes its stereochemical configuration and functional group arrangement. The molecular formula C₂₀H₃₂O₃ indicates the presence of twenty carbon atoms, thirty-two hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 320.5 g/mol. This molecular composition reflects the compound's origin from arachidonic acid (C₂₀H₃₂O₂) with the addition of a hydroxyl group at the 13-position, maintaining the polyunsaturated fatty acid backbone characteristic of eicosanoids.

The compound is officially registered in chemical databases with specific identifiers that facilitate scientific communication and research. PubChem assigns the compound identification number (CID) 53481471, while the InChI key SAKQICHVWOJSNI-BWWNDVLWSA-N provides a unique digital fingerprint for computational applications. These standardized identifiers ensure accurate referencing across various scientific platforms and databases. The systematic naming convention also includes alternative designations such as 13-hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid and (5Z,8Z,11Z,14Z)-13-hydroxyicosatetraenoic acid, which emphasize the specific geometric configuration of the double bonds throughout the carbon chain.

Stereochemical Configuration and Isomerism

The stereochemical configuration of 13-HETE represents a critical aspect of its molecular identity, directly influencing biological activity and analytical detection. The compound features four double bonds positioned at carbons 5, 8, 11, and 14, each maintaining a Z (cis) configuration as indicated by the IUPAC nomenclature. This specific geometric arrangement creates a characteristic three-dimensional structure that determines the molecule's interaction with enzymes, receptors, and membrane components. The hydroxyl group at position 13 introduces a chiral center, though the stereochemical configuration (R or S) at this position may vary depending on the biosynthetic pathway and enzymatic source.

Research has demonstrated that 13-HETE can exist as both R and S enantiomers, with the distribution depending on the specific metabolic conditions and enzymatic systems involved in its formation. Studies using chiral column analysis of cytochrome P450-derived 13-HETE revealed a 40:60 ratio of 13S:13R enantiomers when produced in rat liver microsomes. This stereochemical diversity has important implications for biological activity, as different enantiomers may exhibit distinct pharmacological properties and metabolic fates. The ability to resolve these enantiomers requires sophisticated analytical techniques, including chiral liquid chromatography coupled with mass spectrometry, which can distinguish between the stereoisomers based on their differential interactions with chiral stationary phases.

Table 1: Stereochemical Properties of 13-HETE

Physicochemical Properties

The physicochemical properties of 13-HETE reflect its nature as a long-chain polyunsaturated fatty acid derivative with specific solubility, stability, and reactivity characteristics. The molecular weight of 320.5 g/mol positions this compound within the typical range for eicosanoid metabolites, providing sufficient molecular complexity for specific biological recognition while maintaining adequate membrane permeability. The presence of both hydrophobic (hydrocarbon chain) and hydrophilic (carboxyl and hydroxyl groups) regions creates amphiphilic properties that influence cellular uptake, membrane association, and protein binding characteristics.

The compound demonstrates pH-dependent ionization behavior due to the presence of a carboxylic acid functional group with an estimated pKa around 4.5, typical for fatty acids. At physiological pH (7.4), 13-HETE exists predominantly in its ionized form (13-HETE⁻), which affects its interaction with proteins, membranes, and other cellular components. The multiple double bonds in the Z-configuration create structural flexibility while potentially increasing susceptibility to oxidative degradation under certain conditions. Temperature and light exposure can influence the stability of the compound, necessitating careful storage and handling protocols for analytical and research applications.

Table 2: Physicochemical Parameters of 13-HETE

Spectroscopic Identification Methods (NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides powerful analytical capabilities for the structural elucidation and identification of 13-HETE, offering detailed information about the molecular framework and functional group arrangements. ¹³C NMR spectroscopy proves particularly valuable for eicosanoid analysis due to the wide chemical shift range (0-220 ppm) that allows clear distinction between different carbon environments. The carbonyl carbon of the carboxylic acid group typically appears around 170-180 ppm, while the hydroxyl-bearing carbon (C-13) resonates in the 60-80 ppm region characteristic of secondary alcohols. The multiple double bond carbons create distinctive signals in the 110-140 ppm range, with specific chemical shifts dependent on the local electronic environment and geometric configuration.

¹H NMR analysis reveals characteristic patterns for the various proton environments within the 13-HETE molecule. The hydroxyl proton appears as a broad signal in the 1-5 ppm region, often exhibiting exchange behavior with the solvent. The vinyl protons associated with the double bonds typically resonate between 4.5-6.1 ppm, with coupling patterns that provide information about the geometric configuration and substitution patterns. The methylene protons adjacent to the double bonds show characteristic chemical shifts around 2.0-2.5 ppm, while the terminal methyl group appears as a triplet near 0.9 ppm. Advanced NMR techniques, including two-dimensional experiments such as COSY and HSQC, enable complete assignment of all carbon and proton signals, providing unambiguous structural confirmation.

Mass spectrometry represents an essential analytical tool for 13-HETE identification and quantification, offering high sensitivity and specificity through characteristic fragmentation patterns. Electrospray ionization (ESI) in negative ion mode typically produces the deprotonated molecular ion [M-H]⁻ at m/z 319, serving as the basis for molecular weight confirmation. Collision-induced dissociation (CID) generates diagnostic fragment ions that provide structural information about the position of the hydroxyl group and the double bond arrangement. The most prominent fragments include m/z 257, formed by loss of water and carbon dioxide, and m/z 179, resulting from cleavage between C-11 and C-12. These fragmentation patterns enable differentiation between various HETE isomers and provide confidence in structural assignments.

Table 3: Spectroscopic Characteristics of 13-HETE

Propiedades

Número CAS |

151910-72-4 |

|---|---|

Fórmula molecular |

C9H8N2S2 |

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E)-13-hydroxyicosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-10-13-16-19(21)17-14-11-8-6-5-7-9-12-15-18-20(22)23/h5-9,12,15,18-19,21H,2-4,10-11,13-14,16-17H2,1H3,(H,22,23)/b7-5+,8-6+,12-9+,18-15+ |

Clave InChI |

ZFQJWJBAMZFZQZ-LZUJJZLXSA-N |

SMILES |

CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |

SMILES isomérico |

CCCCCCCC(CCC/C=C/C=C/C=C/C=C/C(=O)O)O |

SMILES canónico |

CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |

Sinónimos |

13-HETE 13-hydroxyeicosatetraenoic acid 13-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Cancer Therapy

Recent studies have highlighted the antineoplastic properties of 13-HETE, particularly in non-small cell lung cancer (NSCLC). Research indicates that both exogenous and endogenous forms of 13-HETE can inhibit NSCLC cell proliferation and induce apoptosis. The mechanism involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cell growth and differentiation .

Key Findings:

- Cell Proliferation Inhibition: 13-HETE significantly reduces the proliferation of NSCLC cells.

- Induction of Apoptosis: It activates caspases 9 and 3, leading to programmed cell death.

- Potential Molecular Targeting: Enhancing endogenous levels of 13-HETE through the overexpression of lipoxygenases may provide a novel strategy for treating lung cancer related to smoking .

Cardiovascular Health

In cardiovascular research, 13-HETE has been linked to the modulation of vascular responses. It is known to inhibit thromboxane A2 synthesis in human platelets, which is crucial for platelet aggregation and vasoconstriction. This inhibition can lead to reduced thrombus formation and improved vascular health .

Key Findings:

- Inhibition of Thromboxane Production: At concentrations of 10 and 30 µM, 13-HETE inhibited thromboxane B2 production by up to 48% .

- Stimulation of Other Metabolites: It also promotes the production of other hydroxyeicosatetraenoic acids (HETEs), indicating a complex interplay between different eicosanoids in vascular function .

Inflammation Regulation

13-HETE is involved in the resolution of inflammation. As a product of arachidonic acid metabolism, it can modulate inflammatory responses through various pathways. Its role as an endogenous ligand for PPARγ suggests that it may help regulate inflammatory processes by influencing gene expression related to inflammation and immune responses .

Key Findings:

- Regulatory Role in Inflammation: By activating PPARγ, 13-HETE may help mitigate excessive inflammatory responses.

- Potential Therapeutic Applications: Its anti-inflammatory properties could be harnessed for developing treatments for chronic inflammatory diseases.

Table 1: Summary of Biological Activities of 13-Hydroxyeicosatetraenoic Acid

| Application Area | Biological Activity | Mechanism/Effect |

|---|---|---|

| Cancer Therapy | Inhibits cell proliferation | Activates PPARγ; induces apoptosis |

| Cardiovascular Health | Inhibits thromboxane A2 production | Reduces platelet aggregation; improves vascular health |

| Inflammation Regulation | Modulates inflammatory responses | Acts as a PPARγ ligand; regulates gene expression |

Case Study 1: Antineoplastic Effects in NSCLC

A study investigated the effects of exogenous administration of 13-HETE on NSCLC cells. The results demonstrated significant inhibition of cell growth and induction of apoptosis via PPARγ activation. This suggests that enhancing endogenous production through lipoxygenase activity could be a viable strategy for lung cancer treatment.

Case Study 2: Cardiovascular Implications

Research conducted on human umbilical arteries showed that treatment with 13-HETE resulted in decreased thromboxane A2 levels, indicating its potential role in preventing thrombus formation and promoting cardiovascular health.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Functional and Mechanistic Differences

Anti-Cancer Activity

- 13-HETE: Inhibits proliferation in prostate and liver cancers via PPARγ activation. For example, 13-HETE suppresses PC3 prostate carcinoma cell growth at IC₅₀ = 30 µM .

- 12-HETE: Promotes metastasis by inducing endothelial cell retraction, facilitating tumor cell intravasation. Highly metastatic B16 melanoma variants overexpress 12(S)-HETE .

- 15-HETE : Exhibits dual roles. 15(S)-HETE from 15-LOX-2 inhibits prostate cancer proliferation (IC₅₀ = 30 µM) , while COX-derived 15-HETE in vascular smooth muscle supports homeostasis by opposing thromboxane A₂ .

Metabolic and Inflammatory Roles

- 13-HETE : Low systemic levels correlate with controlled oxidative stress in metabolic syndrome (MetS), suggesting regulatory roles in inflammation .

- 12-HETE : Elevated serum levels are linked to increased diabetes risk, implicating 12-LOX pathways in metabolic dysregulation .

- 5-HETE : A pro-inflammatory mediator in asthma and arthritis, 5-HETE is a precursor to leukotriene B₄ (LTB₄), which amplifies neutrophil recruitment .

Stereochemical Specificity

- 13-HETE vs. 13-HODE: The R-enantiomer of 13-HODE (13(R)-HODE) stimulates colorectal cancer cell proliferation, whereas 13(S)-HODE shows weaker effects .

Disease Associations

Q & A

Q. Table 1: Comparative Analysis of 13-HETE Quantification Methods

| Technique | Sensitivity | Stereoselectivity | Throughput | Key Limitations |

|---|---|---|---|---|

| LC-MS/MS | High | Yes | Moderate | Costly instrumentation |

| ELISA | Moderate | No | High | Cross-reactivity issues |

| GC-MS | High | Limited | Low | Derivatization required |

Q. Table 2: Recent Studies on 13-HETE in Cancer (2021–2024)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.